Cytotoxic Potency Differentiation: Ganoderenic Acid E vs. Ganoderic Acid Analogs in L1210 Leukemia Cells
In a comprehensive SAR study of 20 lanostane triterpenes, ganoderenic acid E demonstrated an IC50 of 135.46 μM against L1210 murine leukemia cells [1]. This potency represents a significant and quantifiable differentiation from its close structural analogs. For instance, it is over 3.8-fold more potent than ganoderic acid H (IC50: 417.07 μM) and approximately 3.8-fold less potent than ganoderic acid A (IC50: 104.19 μM), but markedly different from the highly potent ganoderic acid D (IC50: 3.67 μM) and the virtually inactive ganoderic acid C6 (IC50: 2,793.27 μM) [1]. The presence of the B-ring diene and a specific 7,12-dihydroxy-3,11,15,23-tetraoxo substitution pattern in ganoderenic acid E confers a unique activity profile not predictable from simple structural homology [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 135.46 μM |
| Comparator Or Baseline | Ganoderic acid H (417.07 μM); Ganoderic acid A (104.19 μM); Ganoderic acid D (3.67 μM); Ganoderic acid C6 (2,793.27 μM) |
| Quantified Difference | 3.8-fold more potent vs. Ganoderic acid H; 3.8-fold less potent vs. Ganoderic acid A; 36.9-fold less potent vs. Ganoderic acid D; 20.6-fold more potent vs. Ganoderic acid C6. |
| Conditions | L1210 murine leukemia cell line; proliferation inhibition assay. |
Why This Matters
This data allows researchers to select ganoderenic acid E as a 'mid-potency' reference compound within a SAR series, avoiding the extremes of both high and low activity seen in other analogs, which is crucial for dose-response and mechanistic studies.
- [1] Yang, M., Yue, Y., Zhang, J., Tang, Q., Feng, N., & Han, W. (2022). A preliminary investigation on anti-tumor structure-activity relationship of lanostane triterpenes from Ganoderma spp. Mycosystema, 41(9), 1519-1529. View Source
